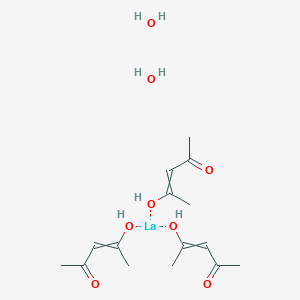

Lanthanum(III) acetylacetonate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64424-12-0 |

|---|---|

Molecular Formula |

C15H28LaO8 |

Molecular Weight |

475.28 g/mol |

IUPAC Name |

tris(4-hydroxypent-3-en-2-one);lanthanum;dihydrate |

InChI |

InChI=1S/3C5H8O2.La.2H2O/c3*1-4(6)3-5(2)7;;;/h3*3,6H,1-2H3;;2*1H2 |

InChI Key |

DTGMYUJFAPMLCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Architecture and Catalytic Applications of Lanthanum(III) Acetylacetonate Hydrate

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals

Executive Summary

In advanced materials engineering and catalysis, relying on generalized inorganic precursors frequently leads to systemic failures during synthesis scale-up. As application scientists, we select Lanthanum(III) acetylacetonate hydrate[La(acac)₃ · xH₂O] not merely as a source of lanthanum, but as a meticulously engineered metallo-organic delivery vehicle. By shielding the electrophilic lanthanide core with bidentate acetylacetonate ligands, this complex bypasses the solubility limitations of traditional salts, offering precision control over thermal degradation, thin-film deposition, and perovskite support generation[1][2].

This guide systematically deconstructs the structural mechanisms, physicochemical data, and validated protocols necessary to harness La(acac)₃ hydrates in high-performance scientific workflows.

Molecular Architecture & Coordination Kinetics

The structural logic of Lanthanum(III) acetylacetonate is dictated by the high coordination demand of the La³⁺ ion (typically 8 to 9)[1].

Why choose the acetylacetonate ligand? Simple lanthanum halides or nitrates possess highly polarized surfaces that drive immediate precipitation in organic media. The acetylacetonate (acac⁻) anion functions as a bidentate ligand, chelating the metal via its two oxygen atoms to form stable, six-membered metallacycles[2].

-

Steric Shielding: Three acac⁻ ligands encapsulate the La³⁺ center, presenting a lipophilic methyl-rich exterior that renders the complex soluble in organic solvents like methanol and ethanol[3].

-

Hydration Dynamics: Because three bidentate ligands only satisfy a coordination number of 6, water molecules readily penetrate the inner coordination sphere to satisfy the remaining valency, generating polymorphic hydrates (e.g., monohydrate, dihydrate, tetrahydrate)[1][4].

Comprehensive Physicochemical Profile

Understanding the physical constants of this precursor is critical for formulating solvent matrices and calculating stoichiometric equivalents.

| Property | Value | Scientific Relevance |

| IUPAC Name | lanthanum(3+);4-oxopent-2-en-2-olate;hydrate | Official molecular nomenclature[5] |

| CAS Number | 64424-12-0 | Primary identifier for the hydrate form[6] |

| Molar Mass (Anhydrous) | 436.23 g/mol | Baseline for stoichiometric calculations[5] |

| Appearance | White to pale yellow crystalline powder | Visual purity indicator[3] |

| Melting Point | 140–143 °C | Dictates processing temperatures for solid-state reactions[7] |

| Aqueous Solubility | Insoluble | Necessitates organic/biphasic reaction media[3] |

| Organic Solubility | Soluble in methanol, ethanol | Enables Supercritical Anti-Solvent (SAS) protocols |

Thermal Degradation & Phase Transitions

For applications such as Chemical Vapor Deposition (CVD) or polymer-derived ceramics, a precursor must decompose cleanly without catastrophic outgassing. The thermal profile of La(acac)₃ is highly deterministic.

Instead of violent, single-step combustion, the tetrahydrate variant decomposes in a controlled, stepwise cascade. At ~110 °C, outer-sphere and loosely bound inner-sphere water molecules are ejected to form the monohydrate. By 150 °C, the complex becomes strictly anhydrous[1]. Only above 400 °C do the acac rings undergo pyrolysis, ultimately yielding ultra-pure Lanthanum(III) oxide (La₂O₃).

Thermal degradation cascade of La(acac)3 hydrates towards lanthanum oxide phase.

Validated Experimental Methodologies

Protocol A: De Novo Synthesis via Direct Precipitation

When specific isotopic labeling or ultra-high purity is required, commercial bulk sourcing may be inadequate. This protocol utilizes pH-driven ligand exchange[1].

Mechanistic Rationale: Acetylacetone natively exists in a keto-enol tautomeric equilibrium. The enol proton has a pKa of ~9.0. By using an ammonia buffer, we selectively deprotonate the enol form, driving the equilibrium entirely toward the nucleophilic acac⁻ anion, preventing the formation of undesired La(OH)₃ phases.

-

Precursor Digestion: Dissolve high-purity Lanthanum(III) oxide (La₂O₃) in a stoichiometric excess of concentrated HCl to yield an aqueous LaCl₃ solution.

-

Ligand Preparation: In a separate vessel, prepare a solution of acetylacetone in water/ethanol.

-

Deprotonation & Chelation: Slowly titrate aqueous ammonia (NH₄OH) into the acetylacetone mixture until the pH stabilizes at ~9.2.

-

Precipitation: Dropwise, add the LaCl₃ solution under vigorous mechanical stirring. A white/pale-yellow precipitate of La(acac)₃ · xH₂O will immediately form.

-

Isolation: Isolate via vacuum filtration, wash heavily with cold deionized water to remove NH₄Cl salts, and desiccate under vacuum to control the final hydration state.

Protocol B: Supercritical Anti-Solvent (SAS) Synthesis of Catalytic Perovskites

Standard perovskite synthesis techniques (e.g., mechanochemical milling) require aggressive, high-temperature calcination that sinters the resulting ceramics, obliterating the surface area needed for catalysis. To solve this, La(acac)₃ is utilized in SAS precipitation to build high-surface-area LaBO₃ (e.g., LaMnO₃) supports for AuPt nanoparticles[8].

-

Solvation Phase: Dissolve La(acac)₃ · xH₂O (4 mg/mL) alongside a transition metal acetate (e.g., Manganese(II) acetate) in spectroscopy-grade methanol.

-

Chamber Pressurization: Pump the methanolic solution into a specialized SAS reactor chamber.

-

Supercritical Precipitation: Introduce supercritical CO₂ (scCO₂) at specific mass flow rates. The Causality: Methanol is highly miscible with scCO₂, but the metallo-organic complexes are entirely insoluble in scCO₂. The rapid diffusion of CO₂ into the methanol droplets acts as an anti-solvent, forcing an instantaneous, homogenous co-precipitation of nanoscale metal precursors.

-

Calcination: Collect the highly amorphous precursor powder and calcine in static air at 700 °C for 4 hours to invoke crystallization into the LaMnO₃ perovskite phase[8][9].

Workflow for SAS precipitation of active Lanthanum perovskite catalyst supports.

Toxicity, Handling, and Safety Ecosystem

Metallo-organic lanthanides are biologically active. Lanthanide poisoning targets nervous systems and induces subacute bronchitis or acute transient chemical pneumonitis upon prolonged inhalation[10].

-

Handling Ecosystem: Always manipulate the powdered hydrate within an efficient chemical fume hood to prevent inhalation of highly mobile dust particles[7]. Use NIOSH-certified Type K/P respirators, and chemical-resistant nitrile gloves[7][10].

-

Storage Constraints: Though more stable than corresponding metal alkoxides, La(acac)₃ remains mildly hygroscopic and moisture-sensitive over long durations. Store at 2–8 °C in tightly sealed containers, ideally purged with inert gas (Nitrogen or Argon), to prevent spontaneous phase transition from the dihydrate to higher-order hydrates[1][3]. Avoid exposure to strong oxidizing acids to mitigate spontaneous exothermic decomposition[7][10].

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 44135613, Lanthanum acetylacetonate hydrate". PubChem.[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 146159401, this compound". PubChem. [Link]

-

American Elements. "Lanthanum Acetylacetonate". American Elements.[Link]

-

RSC Advances. "The preparation of large surface area lanthanum based perovskite supports for AuPt nanoparticles: tuning the glycerol oxidation". RSC Publishing. [Link]

Sources

- 1. This compound | 64424-12-0 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound , 98% , 64424-12-0 - CookeChem [cookechem.com]

- 4. This compound | C15H28LaO8 | CID 146159401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lanthanum acetylacetonate hydrate | C15H21LaO6 | CID 44135613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS RN 64424-12-0 | Fisher Scientific [fishersci.ca]

- 7. prochemonline.com [prochemonline.com]

- 8. The preparation of large surface area lanthanum based perovskite supports for AuPt nanoparticles: tuning the glycerol oxidation reaction pathway by switching the perovskite B site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preparation of large surface area lanthanum based perovskite supports for AuPt nanoparticles: tuning the glycerol oxidation reaction pathway by sw ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00187K [pubs.rsc.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Lanthanum(III) Acetylacetonate Hydrate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of lanthanum(III) acetylacetonate hydrate, a key precursor in materials science and catalysis.[1][2] It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties, safe handling procedures, and applications.

Introduction and Core Concepts

This compound is a coordination complex where a central lanthanum(III) ion is chelated by three acetylacetonate (acac) ligands, with water molecules incorporated into its crystalline structure.[1][2] The acetylacetonate ligands, derived from 2,4-pentanedione, are bidentate, meaning they bind to the lanthanum ion through two oxygen atoms, forming a stable five-membered ring.[1] This chelation enhances the stability of the complex.[1] The presence of hydrate (water) molecules can influence the compound's physical properties, such as its solubility and thermal stability.[1]

This compound serves as a critical precursor for the synthesis of various lanthanum-based materials, including high-dielectric constant lanthanum oxide (La₂O₃) thin films used in semiconductors and optical coatings.[2] It also finds application as a catalyst or co-catalyst in organic synthesis, such as in polymerization reactions.[2][3]

Physicochemical and Structural Properties

This compound typically appears as a white to off-white crystalline powder.[4][5] It exhibits solubility in organic solvents like ethanol, acetone, and tetrahydrofuran but is insoluble in water.[2] The thermal stability of this compound makes it suitable for applications requiring volatile precursors, such as chemical vapor deposition (CVD).[2]

| Property | Value | Source(s) |

| CAS Number | 64424-12-0 | [1][4][6] |

| Molecular Formula | La(C₅H₇O₂)₃·xH₂O (often cited as the dihydrate) | [2][4] |

| Molecular Weight | 436.24 g/mol (anhydrous basis) | [4] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 140–143 °C (for the dihydrate) | [2] |

| Solubility | Soluble in ethanol, acetone, tetrahydrofuran; insoluble in water | [2] |

Synonyms:

-

Tris(2,4-pentanedionato)lanthanum(III) hydrate[1]

-

Lanthanum(III) 2,4-pentanedionate hydrate[1]

-

La(acac)₃ hydrate

Safety, Handling, and Toxicological Profile

This compound is considered a hazardous substance.[7] It is harmful if swallowed, in contact with skin, or inhaled.[7][8] It is also irritating to the eyes, respiratory system, and skin.[7]

Hazard Identification and GHS Classification

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10][11] Contact lenses should not be worn as they can absorb and concentrate irritants.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[10][11]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter (e.g., N95).[10]

-

Storage and Incompatibility

Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[5][7][11] It should be stored away from incompatible materials, such as strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), as ignition may result.[7]

Toxicological Information

-

Acute Effects: Ingestion may cause irritation of the mouth, esophagus, and stomach, leading to abdominal discomfort, nausea, and vomiting.[7] Skin contact can be harmful, with potential for systemic effects following absorption.[7] Inhalation of dust can irritate the respiratory system.[7]

-

Chronic Effects: Lanthanide poisoning can lead to a range of symptoms, including writhing, incoordination, and labored breathing.[7] At high doses, it may be neurotoxic.[7] Asthma-like symptoms may persist long after exposure ceases.[7]

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[12]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[7][10] If irritation persists, seek medical attention.

-

If inhaled: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Spill Response: For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[7] Place the spilled material in a suitable, labeled container for disposal.[7] For major spills, evacuate the area and alert emergency responders.[7]

Experimental Protocol: Synthesis of Lanthanum Oxide Nanoparticles

This protocol details a common application of this compound as a precursor for the synthesis of lanthanum oxide (La₂O₃) nanoparticles via thermal decomposition. This method is chosen for its relative simplicity and reproducibility, which are key considerations in materials synthesis.

Objective: To synthesize La₂O₃ nanoparticles with a controlled size and morphology.

Materials:

-

This compound

-

Oleylamine (surfactant and solvent)

-

High-temperature reaction vessel (e.g., three-neck flask)

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere

-

Magnetic stirrer

-

Ethanol (for washing)

-

Centrifuge

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, add a specific amount of this compound and oleylamine to a three-neck flask equipped with a magnetic stir bar, a condenser, and a thermocouple. The ratio of precursor to surfactant is critical for controlling nanoparticle size.

-

Inert Atmosphere: Connect the flask to a Schlenk line and purge the system with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen and moisture, which can interfere with the reaction.

-

Heating and Decomposition: Under a continuous flow of inert gas and with vigorous stirring, heat the mixture to a high temperature (e.g., 300-350 °C). The acetylacetonate ligand will decompose at these temperatures, leading to the nucleation and growth of La₂O₃ nanoparticles. The final temperature and heating rate are key parameters to control the final product characteristics.

-

Aging: Hold the reaction at the target temperature for a set period (e.g., 1-2 hours) to allow for particle growth and size homogenization.

-

Cooling and Isolation: After the aging period, cool the reaction mixture to room temperature.

-

Purification: Add an excess of ethanol to the cooled solution to precipitate the nanoparticles. The use of a non-polar solvent like oleylamine and a polar anti-solvent like ethanol is a standard technique for nanoparticle purification.

-

Centrifugation: Separate the precipitated nanoparticles from the supernatant by centrifugation.

-

Washing: Re-disperse the nanoparticle pellet in a fresh solvent (e.g., a hexane/ethanol mixture) and repeat the centrifugation process. This washing step should be repeated several times to remove any unreacted precursors and excess surfactant.

-

Drying: Dry the final product under vacuum to obtain a fine powder of La₂O₃ nanoparticles.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of La₂O₃ nanoparticles.

Conclusion

This compound is a versatile and important compound in modern materials chemistry. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe application in a research setting. This guide provides the foundational knowledge required to handle this chemical responsibly and utilize it effectively in various synthetic endeavors.

References

- Material Safety Data Sheet: Lanthanum(III)

- CAS 64424-12-0: lanthanum acetylacetonate hydr

- Lanthanum(III)

- Lanthanum acetylaceton

- Lanthanum(III)

- Lanthanum(III)

- Lanthanum Acetylaceton

- Safety Data Sheet: Lanthanum(III)

- This compound | C15H28LaO8 | CID 146159401 - PubChem.

- Lanthanum(III)

- Chemical Safety Data Sheet MSDS / SDS - LANTHANUM ACETYLACETON

- SAFETY D

- This compound, LaAA|64424-12-0--Hangzhou Ocean Chemical Co.,Ltd.

- Lanthanum acetylaceton

Sources

- 1. CAS 64424-12-0: lanthanum acetylacetonate hydrate [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound , 98% , 64424-12-0 - CookeChem [cookechem.com]

- 4. strem.com [strem.com]

- 5. Lanthanum(III) Acetylacetonate hydrate, LaAA|64424-12-0--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 6. far-chemical.com [far-chemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | C15H28LaO8 | CID 146159401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

Determining the Molecular Weight and Molar Mass of Lanthanum(III) Acetylacetonate Hydrate: A Methodological Guide

Executive Summary

Lanthanum(III) acetylacetonate hydrate—commonly written as

Part 1: Stoichiometric Fundamentals & The Solvatomorphism Challenge

First-Principles Molar Mass Calculation

To deduce the molar mass of the hydrated complex, we must first establish the exact molecular weight of the anhydrous base. Lanthanum (La) coordinates with three acetylacetonate (

Atomic Contributions (Standard Atomic Weights):

-

Lanthanum (La): 138.905 g/mol

-

Carbon (C): 12.011 g/mol

g/mol -

Hydrogen (H): 1.008 g/mol

g/mol -

Oxygen (O): 15.999 g/mol

g/mol

The exact molar mass of anhydrous

Variable Hydration States ( )

Because lanthanum(III) has a large ionic radius, it rarely exists in a purely 6-coordinate state (from the three bidentate ligands alone). It favors 8- or 9-coordination, which it achieves by binding water molecules from the environment[1].

The most extensively validated crystal structure is the dihydrate,

Table 1: Molar Mass and Metal Fraction Across Common Hydration States

| Species | Chemical Formula | Molar Mass ( g/mol ) | Mass Fraction of La (%) |

| Anhydrous | 436.23 | 31.84% | |

| Monohydrate | 454.24 | 30.58% | |

| Dihydrate | 472.26 | 29.41% | |

| Tetrahydrate | 508.29 | 27.33% |

Failure to account for hydration can lead to a >8% stoichiometric deficit when dosing lanthanum into critical reactions.

Part 2: Thermogravimetric Protocol for Hydration State Determination

To reliably calculate the true molar mass of an acquired batch (CAS 64424-12-0), one must empirically determine the value of

Figure 1: TGA decomposition workflow for determining the hydration state (x).

Self-Validating TGA Workflow

-

Instrument Calibration & Setup : Tare a high-purity alumina (

) crucible. Causality: Alumina is chemically inert at pyrolytic temperatures, whereas platinum crucibles risk alloying with rare-earth metals under transient reducing conditions caused by ligand breakdown. -

Atmosphere Purging : Purge the furnace with dry nitrogen (

) at 50 mL/min. Causality: Continuous flow of an inert gas prevents premature atmospheric oxidation of the acetylacetonate ligands and instantly sweeps evolved moisture away from the microbalance, preventing re-condensation artifacts. -

Dehydration Phase (Determining

) : Ramp the temperature from 25 °C to 110 °C at a conservative rate of 5 °C/min. Causality: Tetrahydrate forms notoriously decompose into a monohydrate at exactly 110 °C[2]. A slow ramp prevents overlapping derivative thermogravimetry (DTG) peaks, allowing discrete quantification of lattice versus coordinated water. Continue heating to 150 °C to attain the fully anhydrous state[2].-

Calculation: Total mass lost between 25 °C and 150 °C divided by 18.015 g/mol gives the exact moles of water per mole of complex, dynamically solving for

.

-

-

Validation Phase (Ligand Pyrolysis) : Switch the gas flow to Synthetic Air and ramp up to 500 °C. The complex will transition through an oxo-cluster intermediate (

)[2] before entirely pyrolyzing.-

Validation Check: The terminal residue will be pure lanthanum oxide (

). By cross-referencing the final stoichiometric mass of

-

Part 3: Implications in Advanced Synthesis & Drug Development

Understanding and mathematically compensating for the precise molar mass of

Catalytic Precision in Polymer Science

Lanthanum acetylacetonate hydrate is frequently used as a transesterification catalyst in solid-state modifications, such as the synthesis of high-performance poly(butylene terephthalate) (PBT)[3]. Because the molar mass of the developing polymer chain directly correlates with catalyst concentration (often dosed at parts-per-million scales), assuming an anhydrous molar mass when a dihydrate is actually present fundamentally alters the catalytic stoichiometry[3]. This oversight manifests as halted recombination kinetics and suppressed material melting points.

Precursor Stability in Nanomedicine & Thin Films

In drug development, rare-earth coordination complexes are leveraged for both therapeutic (e.g., phosphate binding) and diagnostic (MRI contrast) nanocarrier formulations. If the precursor hydration state is unknown, uncontrolled water release during synthesis can hydrolyze sensitive co-reactants. Furthermore, upon heating under a vacuum, unaccounted bound water heavily dictates whether the complex smoothly sublimes or collapses into an involatile

By applying the rigorous mathematical calculations and TGA workflows outlined above, scientists guarantee the structural and stoichiometric integrity of their downstream products.

References

- Benchchem - this compound | 64424-12-0. Benchchem.

- Wikipedia - Lanthanum acetylacetonate. Wikipedia.

- ORBi UMONS - Solid-state modification of poly(butylene terephthalate). UMONS.

- Sigma-Aldrich - Lanthanum(III) acetylacetonate 64424-12-0. MilliporeSigma.

- Sigma-Aldrich - Lanthanum(III) acetylacetonate 64424-12-0 Properties. Sigma-Aldrich.

Sources

Thermal Profiling of Lanthanum(III) Acetylacetonate Hydrate: A Mechanistic Whitepaper on Melting, Dehydration, and Decomposition Kinetics

Executive Summary

Lanthanum(III) acetylacetonate hydrate—commonly formulaic as

As an application scientist designing robust synthetic pathways, treating these metrics as simple phase transitions is a critical error. This whitepaper systematically breaks down the thermal footprint of

Structural Context: The Hydration Sphere

To understand the thermal behavior of

The supramolecular structure heavily relies on this hydration sphere (most commonly found as a dihydrate or tetrahydrate). The water molecules act as hydrogen-bond donors, linking discrete neutral complexes into an extended crystalline lattice [1]. Causality Check: Any applied thermal energy will target this hydrogen-bonded network before affecting the stronger coordination bonds, meaning the precursor's initial thermal response is entirely dictated by its solvation state.

Phase Transitions: Dehydration and "Apparent Melting" (110 °C – 150 °C)

Commercially, the melting point of Lanthanum acetylacetonate hydrate is universally listed between 140 °C and 143 °C [2]. However, this is not a true congruent melting point of a stable lattice; rather, it is a phase transition driven by sequential dehydration.

The Thermal Cascade

When heat is applied to the common tetrahydrate form:

-

Initial Dehydration (~110 °C): The complex begins to lose weakly bound outer-sphere water molecules, transitioning into a monohydrate intermediate.

-

Lattice Collapse and "Melting" (~140–150 °C): Upon reaching the ~140 °C threshold, the final coordinating water molecule is driven off. The Causality: The loss of this structural water destroys the supramolecular hydrogen-bonding network that held the crystal together. The lattice collapses into an amorphous, molten anhydrous phase (

).

Because the solid-to-liquid transition occurs concurrently with the final dehydration step, standard capillary melting-point apparatuses record this endothermic collapse as the "melting point."

The Boiling Point Fallacy & Thermal Decomposition (>300 °C)

A frequently queried parameter is the boiling point of

The Causality: The thermal energy required to overcome the van der Waals forces of the massive anhydrous complex (to push it into a gaseous state) vastly exceeds the dissociation energy of the intra-molecular chemical bonds. Therefore, instead of boiling, the complex undergoes catastrophic thermal decomposition.

Ligand Pyrolysis and Oxide Formation

Once in its molten anhydrous state, further heating initiates the cleavage of the acetylacetonate ligands:

-

300 °C – 400 °C (Ligand Pyrolysis): The organic acac rings crack and oxidize. Volatile organic fragments (acetone, carbon monoxide, carbon dioxide) are driven off. The Lanthanum metal center bonds with residual oxygen and carbon to form an intermediate Lanthanum oxycarbonate (

) [3]. -

>500 °C – 800 °C (Oxide Transformation): The final stage involves the decomposition of the carbonate species, releasing

and leaving behind phase-pure Lanthanum oxide (

Caption: Thermal decomposition and phase transition pathway of La(acac)3 hydrate.

Quantitative Data Summary

| Thermal Stage | Temperature Range (°C) | Physical / Chemical Event | Mass Loss Profile | Final Product |

| Stage 1 | 110 - 130 | Primary Dehydration | Loss of outer-sphere | Monohydrate |

| Stage 2 | 140 - 150 | Phase Collapse (Apparent Melting) | Complete Dehydration | Anhydrous |

| Stage 3 | 300 - 400 | Ligand Pyrolysis | Extreme mass loss (Organics) | |

| Stage 4 | > 500 | Carbonate Decomposition | Loss of | Pure |

Empirical Validation: Self-Validating TGA-DSC Protocol

To accurately utilize

The following step-by-step methodology is designed as a self-validating system : the integrity of the data continuously proves itself via exact stoichiometric mass balances.

Standardized Analytical Workflow

-

Sample Preparation: Deposit 10.0 mg of

into a pre-tared standard alumina ( -

Atmosphere Control: Initiate an inert Nitrogen (

) purge at 50 mL/min. Causality: -

Dehydration Profiling (Ramp 1): Heat at 10 °C/min from 25 °C to 200 °C. Observe endothermic DSC peaks at ~110 °C and ~145 °C.

-

Pyrolysis Profiling (Ramp 2): Continue heating at 10 °C/min to 600 °C. The steepest TGA derivative curve (DTG) will manifest between 300–400 °C.

-

Oxidative Polish (Atmosphere Switch): At 600 °C, switch the purge gas from

to Air/Oxygen. Heat to 800 °C. Causality: Introducing oxygen combusts any residual amorphous carbon trapped in the lattice, ensuring a pristine

Caption: Self-validating TGA-DSC empirical workflow for La(acac)3 thermal analysis.

The Self-Validation Loop

To guarantee your TGA data is robust, apply stoichiometric back-calculation against your recorded mass loss.

-

Checkpoint 1 (150 °C): For a tetrahydrate precursor (

), losing 4 moles of water equates to a theoretical mass drop of ~14.2% . If your mass loss is significantly lower (e.g., ~7%), your batch is likely a dihydrate. If it exceeds 15%, the sample contains free, uncoordinated moisture. -

Checkpoint 2 (800 °C): The final residual mass (

, half a mole per mole of precursor) must perfectly stabilize at exactly ~32.0% of the starting tetrahydrate mass. If the residual mass is higher, the atmosphere switch failed to burn off residual carbon [3].

By adopting this rigorous framework, formulation scientists can replace the vague parameters of "melting point" and "boiling point" with mathematically verified thermal milestones, ensuring peak reproducibility in high-tier materials science.

References

-

Title: Thermal decomposition of carbonated lanthanum hydroxide Source: ResearchGate URL: [Link]

Methodological & Application

Application Note: Synthesis of Highly Crystalline Lanthanum Oxide (La₂O₃) Nanoparticles via Thermal Decomposition of Lanthanum(III) Acetylacetonate Hydrate

Introduction and Mechanistic Insights

Lanthanum oxide (La₂O₃) nanoparticles are critical high-κ dielectric materials, catalytic supports, and optical phosphors. Among various synthetic precursors, lanthanum(III) acetylacetonate hydrate [La(acac)₃·xH₂O] is preferred because its well-defined metal-organic coordination allows for precise thermal decomposition pathways, avoiding the corrosive byproducts (like HCl or HNO₃) associated with chloride or nitrate precursors [1].

As a Senior Application Scientist, it is critical to understand why specific thermal and atmospheric conditions are chosen rather than blindly following heating ramps. The decomposition of La(acac)₃·xH₂O into pure La₂O₃ is not a single-step burnout; it is a sequential transformation dictated by distinct activation energies [2].

-

Dehydration (100–150 °C): The waters of hydration are loosely bound. Removing them systematically prevents uncontrolled steam generation, which would otherwise cause particle agglomeration and violent micro-cavitation in solvent-based methods.

-

Ligand Oxidation (~400 °C): The acetylacetonate rings break down. Instead of forming the pure oxide immediately, the strong affinity of highly basic La³⁺ for carbon dioxide results in a stable intermediate: Lanthanum oxycarbonate (La₂O₂CO₃).

-

Decarboxylation (600–800 °C): Elevated thermal energy overcomes the lattice binding energy of the oxycarbonate, driving off CO₂ to yield the terminal hexagonal La₂O₃ phase.

Figure 1: Thermal decomposition pathway of La(acac)₃·xH₂O to La₂O₃ nanoparticles.

Experimental Strategy: Method Selection

The synthesis of La₂O₃ NPs from La(acac)₃ requires selecting the appropriate thermal environment. Below is a structured comparison of the two dominant validated workflows: Solid-State Thermolysis (for high-yield, porous bulk NPs) and Solvent-Mediated Decomposition (for organically-capped, highly monodisperse NPs) [3].

| Parameter | Solid-State Thermolysis | Solvent-Mediated (Oleylamine) |

| Primary Environment | Alumina Crucible / Tube Furnace | Three-neck flask / Schlenk line |

| Max Temperature | 800 °C | 320 °C (requires post-calcination) |

| Particle Morphology | Quasi-spherical, porous | Highly monodisperse, spherical |

| Surface State | Bare / Uncapped | Oleylamine-capped (Hydrophobic) |

| Ideal Application | Heterogeneous Catalysis (OCM) | Biomedical, Spin-coating inks |

| Throughput Yield | High (Gram scale) | Moderate (Milligram to Gram) |

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Quality Control (QC) checkpoints are integrated directly into the workflow to ensure batch-to-batch reproducibility.

Protocol A: Solid-State Thermolysis (Porous La₂O₃ NPs)

This method exploits the gaseous release of H₂O and CO₂ during ligand breakdown to template a porous nanoparticle network [1].

Materials: this compound (99.9% trace metals basis), high-purity Alumina crucibles.

Step-by-Step Workflow:

-

Precursor Preparation: Lightly grind 5.0 g of La(acac)₃·xH₂O in an agate mortar to ensure a uniform macroscopic particle size. Causality: Uniform precursor domains ensure uniform heat transfer, preventing mixed-phase intermediates.

-

Furnace Loading & Purge: Transfer the powder to an alumina crucible. Place inside a programmable tube furnace. Purge with high-purity Nitrogen (N₂) at 100 sccm for 30 minutes to displace ambient moisture.

-

Dehydration Ramp: Heat the sample at a rate of 2 °C/min to 150 °C. Hold for 1 hour.

-

QC Checkpoint 1: A preliminary TGA curve of your specific batch should be run to verify the exact mass loss corresponding to the xH₂O hydration number.

-

-

Oxidative Calcination: Switch the gas flow to Synthetic Air (20% O₂, 80% N₂). Ramp the temperature at 5 °C/min to 800 °C and hold for 3 hours. Causality: Oxygen is strictly required here to cleanly combust the acetylacetonate ligands without leaving residual amorphous carbon.

-

Cooling and Collection: Cool naturally to room temperature under continuous air flow. Store the highly hygroscopic La₂O₃ powder immediately in a vacuum desiccator or an Argon-filled glovebox.

-

QC Checkpoint 2: Perform FTIR spectroscopy. The absolute absence of bands at ~1500 cm⁻¹ (C=O) and ~3500 cm⁻¹ (O-H) validates complete decomposition to La₂O₃.

-

Protocol B: Solvent-Mediated Decomposition (Monodisperse La₂O₃ NPs)

By utilizing oleylamine (OAm), which acts as both a high-boiling solvent (bp ~350 °C) and a coordinating capping ligand, nucleation and growth are strictly separated [4].

Materials: La(acac)₃·xH₂O (2.0 mmol), Oleylamine (20 mL), Oleic Acid (2 mL), Benzyl Ether (optional co-solvent), Standard Schlenk line setup.

Step-by-Step Workflow:

-

Dissolution: In a 100 mL three-neck round-bottom flask, combine 2.0 mmol of La(acac)₃·xH₂O, 20 mL of Oleylamine, and 2 mL of Oleic Acid. Stir magnetically.

-

Degassing (Critical Step): Heat the mixture to 120 °C under a strict vacuum (<1 Torr) for 60 minutes.

-

Causality: This drives off the waters of hydration and volatile impurities. If skipped, residual water at 300 °C will cause violent bumping and premature, uncontrolled hydrolysis of the La³⁺ centers, destroying the size distribution.

-

-

Thermal Shock & Growth: Backfill the flask with Argon gas. Rapidly ramp the temperature (10 °C/min) to 310 °C. The solution will transition from pale yellow to dark brown. Hold at 310 °C for 90 minutes. Causality: The rapid ramp forces a burst of simultaneous nucleation, allowing all particles to grow uniformly thereafter.

-

Washing & Isolation: Remove the heating mantle and allow the flask to cool to room temperature. Add 40 mL of anhydrous ethanol to precipitate the capped nanoparticles. Centrifuge at 8,000 rpm for 10 minutes.

-

Redispersion: Discard the supernatant. Disperse the pellet in 10 mL of non-polar solvent (e.g., hexane or toluene).

-

QC Checkpoint 3: Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) should be performed to confirm a narrow Polydispersity Index (PDI < 0.15).

-

Required Characterization and Validation Metrics

To ensure the scientific integrity of the synthesized La₂O₃, the following analytical validations must be met:

-

X-Ray Diffraction (XRD): Peaks must match the hexagonal La₂O₃ phase (JCPDS card no. 05-0602). A broad baseline indicates incomplete conversion from the amorphous La₂O₂CO₃ phase, necessitating longer calcination [1].

-

Thermogravimetric Analysis (TGA): The total mass loss from La(acac)₃·xH₂O to La₂O₃ should be approximately 60-65% (depending on the exact hydration degree, x).

-

Storage Warning: La₂O₃ is highly basic and hygroscopic. Left in ambient air, it will rapidly absorb atmospheric moisture and CO₂ to revert back to La(OH)₃ and La₂O₂CO₃. Always map the La-O stretching vibration (~400 cm⁻¹) freshly before application use.

References

-

Hussein, G. A. M., & Ismail, H. M. (1995). "Characterization of lanthanum oxide formed as a final decomposition product of lanthanum acetylacetonate: thermoanalytical, spectroscopic and microscopic studies." Powder Technology, 84(3), 209-216. Available at:[Link]

-

Davar, F., & Salavati-Niasari, M. (2009). "Synthesis of metal oxide nanoparticles by thermal decomposition of acetylacetonate precursors." World Scientific Publishing / Journal of Alloys and Compounds. Available at: [Link]

Advanced Sol-Gel Processing Protocols Using Lanthanum(III) Acetylacetonate Hydrate for Complex Perovskite Oxide Fabrication

As drug development and biomedical engineering increasingly rely on advanced materials—such as high-temperature piezoelectric sensors for medical devices, ferroelectric memory for implantables, and heterogeneous catalysts for drug synthesis—the demand for high-purity complex perovskite oxides (e.g., La₂Ti₂O₇, LaFeO₃) has surged.

This application note provides an authoritative guide on synthesizing these materials via sol-gel processing. Specifically, we will explore the causality and procedural advantages of using Lanthanum(III) acetylacetonate hydrate as the primary precursor.

Expert Insights: The Causality Behind Precursor Selection

In standard sol-gel chemistry, the choice of metal precursor dictates the thermodynamic pathway of the entire synthesis. Traditionally, researchers lean toward metal alkoxides or nitrates. However, in our experience, these precursors present severe limitations when synthesizing multicomponent systems like lanthanum titanate[1]. Alkoxides are exceptionally moisture-sensitive, leading to uncontrolled, rapid hydrolysis that ruins the sol's optical clarity and creates localized compositional inhomogeneities.

The substitution of pure alkoxides with This compound provides a strategic chemical advantage. The bidentate acetylacetonate ('acac') ligand exerts steric hindrance around the central La(III) ion, deliberately retarding the hydrolysis kinetics. This controlled reaction rate bypasses the formation of undesirable intermediate phases (such as La₍₁₋ₓ₎TiO₃), allowing for the direct crystallization of pure-phase La₂Ti₂O₇ at temperatures as low as 700 °C[2].

Quantitative Comparison of Lanthanum Precursors

To summarize the operational advantages, the quantitative and qualitative data mapping precursor behavior is presented below:

| Precursor Metric | Lanthanum Alkoxide (e.g., La(O-iPr)₃) | Lanthanum Nitrate (La(NO₃)₃) | This compound |

| Moisture Sensitivity | Extremely High (Requires glovebox) | Low (Hygroscopic) | Low (Stable in ambient air) |

| Hydrolysis Rate | Instantaneous, often uncontrolled | Moderate | Slow, controlled via chelation |

| Phase Evolution | Forms intermediate La₍₁₋ₓ₎TiO₃[2] | Yields mixed oxides | Direct pure perovskite phase |

| Crystallization Temp | > 1000 °C to eliminate intermediates | 800 °C – 1000 °C | 700 °C – 800 °C [2] |

| Solvent Compatibility | Strict anhydrous organics | Aqueous, lower alcohols | Versatile (2-MOE, Methanol) [3] |

Below is a visualization mapping the mechanistic logic of why this precursor yields superior final device properties.

Mechanistic advantages of La(III) acetylacetonate hydrate in functional device applications.

Validated Experimental Protocols

Protocol A: Spin-Coating Deposition of Grain-Oriented La₂Ti₂O₇ Thin Films

This methodology is optimized for fabricating ferroelectric thin films on fused silica or Si(100) wafers. The solvent 2-methoxyethanol (2-MOE) is essential here, acting as both a solvent and a stabilizing modifier.

Reagents Required:

-

This compound (La(acac)₃·xH₂O)

-

Titanium isopropoxide (Ti[OCH(CH₃)₂]₄)

-

2-methoxyethanol (2-MOE)

-

Deionized H₂O

Step-by-Step Methodology:

-

Precursor Dissolution: In a fume hood, dissolve equimolar amounts of La(acac)₃ and titanium isopropoxide in 2-MOE[3].

-

Reflux & Chelation: Maintain the molar ratio of 2-MOE/La(acac)₃ at approximately 80 via refluxing.

-

Hydrolysis Adjustment: Adjust the pH of the system to ~10. Slowly add deionized water dropwise while under vigorous magnetic stirring. The reaction should remain visibly transparent.

-

Spin-Coating: Dispense the matured sol onto the substrate using a static dispense method. Spin at 3000 RPM for 30 seconds to yield a uniform wet film[4].

-

Drying: Transfer the coated substrate to a hotplate at 150 °C for 10 minutes to rapidly evaporate the 2-MOE and halt any secondary moisture absorption.

-

Annealing: Calcine the film in an ambient atmosphere furnace at 800 °C for 60 minutes using a heating rate of 4 °C/min. This drives off the residual organic matter and initiates [100]-oriented crystallization[3].

Self-Validating System (Troubleshooting):

-

Validation 1 (Sol Phase): The sol must remain optically transparent after water addition. If it turns milky, premature hydrolysis has occurred due to excessively rapid H₂O introduction. Discard and repeat Step 3 at a slower drip rate.

-

Validation 2 (Solid Phase): Post-annealing, structural analysis via XRD should exhibit extremely fine grains (~0.1 μm) and orientation strictly along the [100] direction[3].

Protocol B: Nebulized Spray Pyrolysis of Catalytic LaFeO₃ Nanoparticles

For applications in heterogeneous catalysis or magnetic separations, bulk films are insufficient. Nebulized spray pyrolysis utilizing acetylacetonate precursors yields sub-micron, high-surface-area nanoparticles.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve equimolar amounts of lanthanum acetylacetonate and ferric acetylacetonate (Fe(acac)₃) in a pure methanol solvent to create a 0.1 mol% precursor solution[5].

-

Aerosol Generation: Feed the solution into an ultrasonic nebulizer. Use medical-grade compressed air as the carrier gas to transport the resulting sub-micron mist[5].

-

Thermal Decomposition: Direct the mist into a pre-heated reactor zone maintained at 673 K (400 °C)[5].

-

Particle Collection: Collect the fine LaFeO₃ particles via an electrostatic precipitator or cyclone filter. XRD mapping will verify the phase purity without requiring high-temperature post-calcination[5].

Logical sequence of sol-gel processing and phase transformation for La-perovskites.

Conclusion & Quality Assurance

This compound radically lowers the kinetic barriers to achieving high-purity functional ceramics. By eliminating intermediate phases like La₍₁₋ₓ₎TiO₃[2] and allowing for lower-temperature processing, researchers can preserve the structural integrity of delicate substrates (like microelectronic CMOS wafers) while scaling up catalytic powder yields safely and reproducibly.

References

-

A.V. Prasadarao, U. Selvaraj, S. Komarneni, A. S. Bhalla. "Sol-gel synthesis of Ln2(Ln = La, Nd)Ti2O7". Journal of Materials Research, 1992. URL:[Link][2]

-

Mary M. Sandstrom. "Sol-gel synthesis of textured lanthanum titanate thin films". Journal of Materials Research, 2003. URL:[Link][3][4]

-

Research Article. "Rare earth oxynitrides: promising visible-light-driven photocatalysts for water splitting". Royal Society of Chemistry, 2020. URL: [Link]

-

R. S. Ningthoujam et al. "Magnetic properties of lanthanum orthoferrite fine powders prepared by different chemical routes". Indian Academy of Sciences, 2002. URL:[Link][5]

Sources

Advanced Sol-Gel & MOD Spin Coating of Lanthanum(III) Acetylacetonate Hydrate for Complex Oxide Thin Films

Application Note & Protocol Target Audience : Materials Scientists, Device Engineers, and R&D Professionals in Thin-Film Electroceramics and Photonics.

Introduction and Mechanistic Insights

Lanthanum-containing complex oxides (e.g.,

Lanthanum(III) acetylacetonate hydrate (

Experimental Pathway & Signaling Workflow

Below is the overarching pathway from precursor formulation to crystallization. The logic prioritizes precursor stabilization followed by stepwise thermal decomposition to prevent structural cracking.

Fig 1: Mechanistic workflow for MOD spin-coating of Lanthanum(III) acetylacetonate.

Quantitative Processing Matrix

The physical properties of the end-product are strictly governed by specific time, temperature, and atmospheric constraints. Table 1 aggregates validated processing data across different target materials.

| Target Oxide Material | Co-Precursors | Solvent System | Spin Dynamics | Pyrolysis & Annealing | Ref |

| Lanthanum Titanate ( | Titanium iso-propoxide | 2-Methoxyethanol (2-MOE) | 3000 rpm, 30s | 300 °C / 800 °C (Air) | [1] |

| Lanthanum Cerium Oxide ( | Cerium(III) acetylacetonate | Methanol, Acetic Acid | 4000 rpm, 30s | 400 °C / 600-1000 °C (Ar) | [2] |

| La-doped PZT (PLZT) | Pb(OAc)2, Ti/Zr-butoxide | 2-MOE, Acetylacetone | 3000 rpm, 30s | 350 °C / 600-650 °C (Air) | [3] |

Self-Validating Protocol: Lanthanum Oxide Thin Film Synthesis

The following protocol utilizes a self-validating framework to ensure that each stage of the spin-coating process is functionally correct before proceeding to the next.

Phase 1: Precursor Formulation and Chelation

-

Step 1: In an inert Argon-filled glovebox, weigh stoichiometric amounts of

. -

Step 2: Dissolve the precursor in 2-Methoxyethanol (2-MOE) to achieve a 0.05 M to 0.25 M concentration [1][2].

-

Step 3 (The Causality of Refluxing): Transfer the mixture to a Schlenk line and reflux under continuous Argon flow for 2 to 24 hours. Why?

possesses bound structural water. Refluxing induces partial azeotropic dehydration and enhances the chelation of the La³⁺ ions with the solvent's alkoxy groups. Skipping this leads to the catastrophic hydrolysis of co-precursors (like Titanium iso-propoxide) upon introduction [1]. -

Validation Check: The final sol must be completely transparent. If turbidity (cloudiness) is observed, premature polymerization has occurred. Discard and restart.

Phase 2: Spin Coating Dynamics

-

Step 4: Clean the substrate (e.g., Fused Silica, Si(100), or Si/SiO2/Ti/Pt) using sequential sonication in acetone, ethanol, and DI water, followed by an

plasma descum. -

Step 5: Dispense the chelated sol onto the static substrate to ensure full surface wetting.

-

Step 6 (Rheological Control): Spin at 3000–4000 rpm for 30 seconds [2]. Why? The high shear rate ensures that non-Newtonian effects are bypassed, and centrifugal forces dictate an even solvent evaporation rate. This rapid evaporation induces a sol-to-gel transition, "freezing" the complexed cations evenly across the substrate [3].

Phase 3: Thermal Evolution (Pyrolysis and Annealing)

-

Step 7 (Pyrolysis): Transfer the substrate to a hotplate at 280 °C – 400 °C for 10 minutes. Why? This step drives off the bulky acetylacetonate ligands and the remaining 2-MOE [3]. Ramping too fast boils the solvent violently, creating pinholes.

-

Step 8 (Crystallization): Move the pyrolyzed film to a tube furnace. Anneal at 600 °C to 1000 °C (depending on the target phase) for 15 to 120 minutes in the required ambient (e.g., Argon for

, Air for -

Validation Check: Use X-Ray Diffraction (XRD). For

deposited on Si(100), successful crystallization is validated by grain-oriented diffraction peaks exclusively along the [100] direction, confirming a crack-free epitaxial or highly textured growth [1].

Troubleshooting & Artifact Mitigation

| Symptom / Defect | Physical Cause | Mitigation Strategy |

| Striations (Comet Effects) | Evaporation rate is too high during spin-coating; premature gelation before shear forces level the film. | Increase solvent boiling point (e.g., adding a few drops of acetic acid or using pure 2-MOE) to delay gelation. |

| Film Cracking during Pyrolysis | Film is too thick per single pass (>150 nm), leading to trapped organics outgassing explosively. | Decrease precursor molarity (<0.1 M) and use multiple spin-coat/pyrolysis passes to build up thickness. |

| Secondary Phase Segregation | Improper mixing; La³⁺ and co-metals precipitated at different temperatures. | Ensure 1:1 molar chelation duration is respected; add acetylacetone as a stabilizing additive during reflux[3]. |

References

-

Prasadarao, A. V., et al. "Fabrication of La2Ti2O7 thin films by a sol-gel technique." Ferroelectrics Letters Section, September 2006. 1

-

Sabar D. Hutagalung, et al. "Lanthanum cerium oxide thin film and its preparation thereof." World Intellectual Property Organization (WO2012093925A1), 2012.2

-

Klee, M., et al. "Sol-gel, modified sol-gel, and metallo-organic decomposition techniques for complex oxide films: Materials processing and applications." Journal of Materials Science, 1993. 3

Sources

Advanced Protocol & Application Note: Synthesis and Optimization of Lanthanum-Based Metal-Organic Frameworks (La-MOFs) utilizing Acetylacetonate (acac) Chemistry

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Field Application: Materials Science, Heterogeneous Catalysis, and Targeted Therapeutics

Executive Summary & Scientific Rationale

Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are increasingly targeted for their unique luminescent, catalytic, and biomedical properties. However, synthesizing highly crystalline Lanthanum (La) MOFs presents a distinct thermodynamic hurdle. Lanthanum(III) features a high and highly variable coordination number (typically 8–10), combined with pronounced Lewis acidity. In conventional syntheses using standard salts (e.g., La(NO3)3 or LaCl3), this leads to rapid, uncontrolled hydrolysis in the presence of water or base, frequently precipitating amorphous lanthanum hydroxides rather than forming ordered porous networks[1].

To overcome this, Lanthanum(III) acetylacetonate hydrate (La(acac)3·xH2O) is strategically utilized as a metal precursor. Acetylacetonate (acac) acts as a robust bidentate chelator that occupies the inner coordination sphere of the La³⁺ ion. This induces a critical kinetic bottleneck: during solvothermal assembly, target organic linkers must undergo a slow ligand-exchange process (transmetalation) to displace the acac molecules[1]. This phenomenon—coordination modulation—retards the rate of nucleation, enabling the thermodynamic error-correction needed to suppress amorphous precipitation and drive the self-assembly of highly crystalline multidimensional topologies[2].

Mechanistic pathways of La-MOF nucleation highlighting the kinetic modulating effect of acac.

Physicochemical Profiling & Expected Data

Incorporating multidentate aliphatic linkers like diethylenetriaminepentaacetic acid (DTPA) is conventionally difficult due to the flexibility of their alkyl backbones, which typically hinders organized lattice formation[2]. However, deploying La(acac)3 mitigates this flexibility through gradual chelation. The resulting La-DTPA architectures display mesoporous profiles essential for downstream drug-loading or large-molecule catalysis[2].

Table 1: Quantitative Analytical Profile of La-DTPA MOF Synthesized via La(acac)₃ Precursor [2]

| Metric / Parameter | Expected Value | Primary Analytical Method |

| BET Surface Area | 32.66 m²/g | N₂ Adsorption-Desorption Isotherm (Type IV) |

| Total Pore Volume | 0.024 cc/g | Barrett-Joyner-Halenda (BJH) Method |

| Average Pore Size | 16.86 Å | Mesoporosity Isotherm Analysis |

| La 3d Binding Energies | ~835 eV & ~852 eV | X-ray Photoelectron Spectroscopy (XPS) |

| N 1s Binding Energy | 399 eV | XPS (Confirming C–N bonds from DTPA backbone) |

Experimental Methodologies

Protocol A: Solvothermal Synthesis of La-DTPA MOF

Objective: Facilitate optimized transmetalation between a stable La(acac)₃ node and an aliphatic linker to yield a robust, catalytic La-MOF.

Reagents & Materials:

-

Lanthanum(III) acetylacetonate dihydrate, La(acac)₃·2H₂O (Analytical Grade)[2]

-

Diethylenetriaminepentaacetic acid (DTPA)

-

N,N-Dimethylformamide (DMF) (99.98% purity)

-

1M Sodium Hydroxide (NaOH)

-

Triethylamine (Et₃N)

-

50 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

-

Precursor Solvation : In a 50 mL round-bottom flask, dissolve 1.0 g (2.29 mmol) of La(acac)₃·2H₂O in 7 mL of anhydrous DMF while magnetically stirring (400 RPM) at ambient temperature.

-

Causality: DMF is selected as a highly polar aprotic solvent. It stabilizes the intermediate transition states during ligand exchange and withstands elevated solvothermal pressures without premature thermal decomposition[2].

-

-

Linker Integration : Slowly introduce 1.5 g (3.81 mmol) of DTPA. Stir for 10 minutes to ensure a homogenous dispersion.

-

Alkaline Modulation : Dropwise, introduce 15 mL of 1M NaOH, followed by exactly 0.5 mL of Et₃N.

-

Causality: DTPA contains five carboxylic acid groups. Because of its structural flexibility, it serves as a poor ligand in its protonated state. The hierarchical base system (NaOH/Et₃N) rapidly deprotonates the DTPA, radically increasing its nucleophilicity to successfully displace the acac ligands from the La³⁺ inner sphere[2].

-

-

Autogenous Heating : Transfer the homogenized sol-gel to a 50 mL Teflon-lined autoclave, sealing it firmly. Place in a programmable muffle furnace, ramp to 140 °C, and hold isothermally for 72 hours.

-

Controlled Cooling (Critical) : Program the furnace to ramp down to room temperature strictly at 5 °C/h.

-

Causality: Quashing the temperature causes rapid supersaturation, resulting in a fine, amorphous powder. A slow cooling gradient promotes Ostwald ripening, driving the equilibrium toward the growth of highly ordered, isolable single microcrystals[2].

-

-

Isolation & Washing : Harvest the precipitate via vacuum filtration. Sequentially wash with fresh DMF (3 × 10 mL) to remove unreacted ligand and any trapped acetylacetone byproducts, followed by absolute ethanol or distilled water (3 × 10 mL) to clear residual sodium salts[2].

-

Desolvation : Dry the purified La-MOF in a vacuum oven at 80 °C for 12 hours.

Step-by-step experimental workflow for the solvothermal synthesis of La-DTPA MOF.

Protocol B: High-Throughput Microwave Synthesis

When crystal size is secondary to throughput—such as for nanoscale luminescent probes or quick catalytic screens—microwave-assisted heating is employed.

-

Preparation : Dissolve the chosen organic linker (e.g., 3-amino-4-hydroxybenzoic acid, 1.2 mmol) in a DMF/H₂O mixture (3 mL / 2 mL) dosed with 200 µL of Et₃N[3].

-

Complexation : Dropwise add a concentrated aqueous solution of the La³⁺ precursor (0.868 mmol) into the linker solution under vigorous stirring. A transient precipitate will form and subsequently redissolve, signaling the formation of coordination complexes[3].

-

Microwave Irradiation : Transfer to a closed-vessel microwave reactor. Irradiate at 100 °C for exactly 2 hours[3].

-

Harvesting : Filter and wash to obtain highly uniform, nano-scale La-MOF particulates with yields typically around ~18–26%[3].

System Validation & Quality Control

For a synthesis to be self-validating, the resultant material must be subjected to distinct "pass/fail" characterization checks prior to deployment in biological or catalytic assays.

-

FT-IR Spectroscopy (Ligand Metathesis Check) :

-

Pass Criteria: Look for the complete disappearance of the free carboxylic acid ν(C=O) stretch at ~1700 cm⁻¹. This must be replaced by asymmetric (~1580 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches, definitively confirming metal-lattice coordination[2].

-

Fail Criteria: The presence of a strong vibrational band around 1520 cm⁻¹ suggests incomplete transmetalation and residual, unexchanged acac molecules trapped in the lattice.

-

-

X-Ray Photoelectron Spectroscopy (XPS) :

-

Pass Criteria: La 3d₅/₂ and 3d₃/₂ peaks must be located at approximately 835 eV and 852 eV, respectively. A distinct shift compared to the starting La(acac)₃ material indicates a profound change in the local electronic environment consistent with successful MOF formation[2].

-

References

1.[2] 2 - SSRN 2.[3]3 - ACS Publications 3.[1]1 - Benchchem 4. - RSC Publishing

Sources

Troubleshooting & Optimization

Technical Support Center: Lanthanum(III) Acetylacetonate Hydrate Solubility in Ethanol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for challenges encountered when dissolving lanthanum(III) acetylacetonate hydrate in ethanol. Here, you will find practical, field-tested insights and solutions presented in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in ethanol important?

This compound is a coordination complex where a central lanthanum ion (La³⁺) is bound to three acetylacetonate ligands.[1][2] The "hydrate" designation indicates the presence of water molecules within the crystal structure, which can influence its physical properties, including solubility.[3] This compound is a key precursor in materials science for applications such as the synthesis of lanthanum-based materials, catalysis, and the deposition of lanthanum oxide thin films, which are valued for their high dielectric constant.[1] For many of these applications, dissolving the compound in an organic solvent like ethanol is a necessary first step.

Q2: Is this compound soluble in ethanol?

Q3: What are the initial steps to take if I'm having trouble dissolving this compound in ethanol?

If you are encountering difficulties, it is recommended to follow a systematic troubleshooting approach. Start by verifying the purity of your this compound. Impurities can significantly impact solubility. Subsequently, perform small-scale solvent screening with high-purity, anhydrous ethanol.

Troubleshooting Guides

Problem 1: The this compound is not dissolving completely in ethanol at room temperature.

This is a common issue that can often be resolved by addressing one or more of the following factors:

-

Purity of the Compound and Solvent: The presence of impurities in either the lanthanum complex or the ethanol can hinder dissolution. The synthesis method of the this compound can sometimes result in byproducts that have poor solubility.[2] Similarly, the water content in the ethanol can affect the solubility of this water-insoluble complex.[1]

-

Solution:

-

Ensure High Purity: Whenever possible, use a high-purity grade of this compound. If the purity is uncertain, consider recrystallizing the compound from a suitable solvent system, such as hot ethanol with a small amount of acetone.

-

Use Anhydrous Ethanol: Employing anhydrous ethanol can significantly improve solubility by minimizing the presence of water, which can promote hydrolysis and the formation of less soluble species.[4]

-

-

-

Temperature: The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature.

-

Solution:

-

Gentle Heating: Gently warm the ethanol-lanthanum(III) acetylacetonate hydrate mixture. A water bath can be used to maintain a controlled temperature. Anecdotal reports suggest that dissolving the compound in hot (near-boiling) ethanol is effective for recrystallization, indicating a significant increase in solubility at elevated temperatures.

-

Stirring: Ensure continuous and vigorous stirring to increase the surface area of the solid in contact with the solvent, which facilitates dissolution.

-

-

-

Particle Size: Larger crystals will dissolve more slowly than a fine powder due to a smaller surface area-to-volume ratio.

-

Solution:

-

Grind the Solid: If you have large crystals, gently grind them into a fine powder using a mortar and pestle before adding them to the ethanol. This will increase the surface area and can expedite the dissolution process.

-

-

Problem 2: The solution becomes cloudy or forms a precipitate after initial dissolution.

Cloudiness or precipitation after the initial dissolution of this compound can be indicative of hydrolysis or the formation of insoluble byproducts.

-

Hydrolysis: Lanthanum ions in the presence of water can undergo hydrolysis to form insoluble lanthanum hydroxides or carbonates.[4] Even in ethanol, trace amounts of water can initiate this process, especially if the solution is heated.

-

Solution:

-

Work in a Dry Environment: Handle the compound and prepare the solution in a dry atmosphere, for example, within a glovebox, to minimize exposure to moisture.

-

Use Anhydrous Solvents: As mentioned previously, using anhydrous ethanol is crucial to prevent hydrolysis.

-

pH Control: The stability of metal acetylacetonate complexes can be pH-dependent. While not typically a major factor in non-aqueous solvents like ethanol, the presence of acidic or basic impurities could potentially influence the stability of the complex.

-

-

-

Formation of Byproducts: In some cases, the synthesis of lanthanum(III) acetylacetonate can lead to the formation of byproducts, especially when using ammonia as a buffer, which can co-precipitate with the desired complex. These byproducts may have different solubility characteristics.

-

Solution:

-

Purification: If you suspect the presence of byproducts, purifying the this compound by recrystallization is recommended.

-

-

Problem 3: The solubility is still limited even after heating and using anhydrous ethanol.

If you require a higher concentration than what can be achieved with ethanol alone, a co-solvent system can be an effective strategy.

-

Co-solvent Systems: The addition of a small amount of a good solvent in which the complex is highly soluble can significantly enhance the overall solubility in a primary solvent.

-

Solution:

-

Acetone as a Co-solvent: Acetone is a good solvent for many metal acetylacetonates and has been anecdotally reported to aid in the dissolution of lanthanum(III) acetylacetonate in ethanol, particularly for recrystallization.

-

Experimental Protocol for Co-solvent Use:

-

Start by preparing a slurry of the this compound in the primary solvent, ethanol.

-

While stirring, add a small amount of acetone dropwise.

-

Observe for dissolution. Gentle heating can be applied in conjunction with the co-solvent addition.

-

Experiment with different ratios of ethanol to acetone to find the optimal mixture for your desired concentration.

-

-

-

Experimental Protocols

Standard Protocol for Dissolving this compound in Ethanol

-

Preparation:

-

Ensure all glassware is clean and thoroughly dried.

-

Use a high-purity grade of this compound and anhydrous ethanol.

-

If possible, perform the procedure in an inert atmosphere (e.g., under nitrogen or in a glovebox) to minimize exposure to moisture.

-

-

Procedure:

-

Weigh the desired amount of this compound and transfer it to a flask.

-

Add a magnetic stir bar to the flask.

-

Add the calculated volume of anhydrous ethanol to the flask.

-

Begin stirring the mixture.

-

If the compound does not dissolve readily at room temperature, gently heat the flask using a water bath while continuing to stir. Increase the temperature gradually.

-

Continue heating and stirring until the solid is completely dissolved.

-

-

Observation:

-

A clear, colorless to pale yellow solution should be obtained. If the solution remains cloudy or contains suspended particles, refer to the troubleshooting section.

-

Data Presentation

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Water | Insoluble | [1] |

| Benzene | Soluble | [5] |

Visualization

Logical Workflow for Troubleshooting Solubility Issues

Caption: A flowchart outlining the systematic approach to troubleshooting the dissolution of this compound in ethanol.

References

-

Grokipedia. Lanthanum acetylacetonate. Available at: [Link]

-

MDPI. Solubility of Lanthanum in Liquid Alloys with Gallium and Indium. Available at: [Link]

-

Hangzhou Ocean Chemical Co.,Ltd. This compound, LaAA|64424-12-0. Available at: [Link]

-

NIST. Lanthanum Chloride Solubility Data. Available at: [Link]

-

Sciencemadness.org. Synthesis of Lanthanum(III) acetylacetonate. Available at: [Link]

-

PubMed. Hydrolytic synthesis and structural characterization of lanthanide-acetylacetonato/hydroxo cluster complexes--a systematic study. Available at: [Link]

-

ResearchGate. In which solvent I can dissolve Lanthanum(III) acetate hydrate? Available at: [Link]

-

DTIC. STUDIES ON THE HYDROLYSIS OF METAL IONS, PART 35. THE HYDROLYSIS OF THE LANTHANUM ION, LA3+. Available at: [Link]

-

International Journal of Advanced Research in Science and Engineering. VOLTAMMETRIC TRACE DETERMINATION OF LANTHANUM. Available at: [Link]

-

Chemical Science International Journal. Determination of Lanthanum in Lanthanum Dioxycarbonate Drug Substance by Potentiometric Titration. Available at: [Link]

Sources

reducing carbon contamination in La(acac)3 derived thin films

Welcome to the Advanced Precursor Diagnostics Hub. Whether you are fabricating high-k dielectrics for next-generation semiconductors, or developing inert lanthanum oxide coatings for lab-on-a-chip drug discovery platforms, the chemical purity of your thin film dictates its electrical and chemical performance.

When utilizing Lanthanum acetylacetonate—La(acac)₃—as a metal precursor, you are deploying a bulky β-diketonate complex. While highly stable for precursor transport, its robust organic ligands are notorious for leaving excessive carbon contamination inside the deposited matrix[1]. This guide bypasses standard manuals, offering a mechanistic breakdown of why carbon persists and the exact, self-validating protocols required to eliminate it.

Mechanistic Root Cause Analysis (The "Why")

The Hydrolysis vs. Combustion Failure Mode The acetylacetonate (acac) ligand features a heavily bonded carbon backbone (C₅H₇O₂)[2]. In standard Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), engineers default to water (H₂O) as a coreactant. However, H₂O drives film growth purely via hydrolysis. It lacks the thermodynamic potential to fully break the rigid La-O-C and C-C bonds of the acac ring. Consequently, incomplete ligand exchange occurs, and the film suffers from heavy carbon contamination (often >10 at.%) trapped as metal carbonates or amorphous carbon networks[1].

To solve this, the reaction mechanism must shift from hydrolysis to combustion. Introducing Ozone (O₃) or an Oxygen plasma fundamentally alters the surface chemistry. O₃ has a vastly superior capacity to split C-H and metal-carbon bonds compared to water[3]. The oxidant forcefully combusts the organic ligands into highly volatile byproducts (CH₄, CO, CO₂, and H₂O), purging them from the reactor and leaving a high-purity oxide[4].

Fig 1: Reaction pathways comparing H2O hydrolysis vs. O3 combustion in La(acac)3 ALD.

Troubleshooting FAQs

Q: My X-ray Photoelectron Spectroscopy (XPS) shows >12% Carbon in the La₂O₃ film. I am using H₂O as the co-reactant at 250°C. What is the dominant failure mode? A: Hydrolysis failure. H₂O cannot fully unbind the β-diketonate rings of La(acac)₃[1]. Switch immediately to O₃ (ozone). Ozone will cleave the bonds, significantly reducing residual metal carbides and adventitious carbon[3].

Q: I switched to O₃, but I still see ~5% carbon. What next? A: Examine your deposition temperature (T_dep). If T_dep is too low (<200°C), O₃ decomposition on the substrate is sluggish, resulting in partial oxidation and trapped carbonates[5]. If T_dep is too high (>300°C), La(acac)₃ undergoes premature thermal self-decomposition (a parasitic CVD regime), baking carbon into the substrate before the ozone pulse can even initiate. Calibrate your reactor strictly to the ALD saturation window (~250°C).

Q: Can I remove carbon from films that are already deposited and contaminated? A: Yes, via Post-Deposition Annealing (PDA). Annealing the La₂O₃ films at 700°C in an N₂ or O₂ ambient environment for 1 hour physically forces the outgassing of trapped CO₂ and densifies the matrix. This directly repairs degraded electrical properties and reduces leakage current[1].

Fig 2: Diagnostic logic tree for resolving high carbon content in La(acac)3-derived films.

Quantitative Data: Impact of Process Parameters on Carbon Inclusion

The table below synthesizes comparative contamination metrics based on oxidant selection and process dynamics, allowing researchers to quickly audit their experimental bounds.

| Coreactant / Oxidant | Deposition Temp (°C) | Est. Carbon Impurity (at.%) | Dominant Reaction Mechanism | Primary Residual Carbon Species |

| H₂O Vapor | 250 | 10 – 15% | Hydrolysis | Carbonates, Amorphous C |

| O₃ (Low Conc.) | 200 | 4 – 8% | Incomplete Combustion | Carbonates |

| O₃ (High Conc.) | 250 | < 2% | Complete Combustion | Trace Metal Carbide |

| O₂ Plasma | 250 | < 1% | Radical Oxidation | Trace Adsorbed C |

Self-Validating Experimental Protocol: Ozone-Combustion ALD of La₂O₃

To guarantee a pristine film, do not rely on standard timing tables. Implement this feedback-loop protocol designed to self-validate at each critical juncture.

Step 1: Precursor Sublimation Optimization

-

Action: Heat the La(acac)₃ solid precursor in the bubbler/cylinder to 140°C – 160°C. Maintain the delivery lines 15°C hotter than the source to prevent condensation.

-

Validation Mechanism: Monitor the delivery via an in situ Quartz Crystal Microbalance (QCM). A steady, square-wave mass gain per pulse confirms sufficient precursor vapor pressure without thermal decomposition. If the mass gain drifts upwards continuously, the precursor is decomposing; lower the source temperature by 5°C.

Step 2: Substrate Temperature Alignment

-

Action: Set the ALD reactor stage to 250°C.

-

Causality: At 250°C, the thermal energy is high enough for O₃ to aggressively oxidize the acac ligands, but strictly below the threshold where La(acac)₃ auto-decomposes into a carbon-rich solid.

Step 3: Ozone Saturation and Purging

-

Action: Introduce high-concentration O₃ (~10% wt in O₂) for a 3-second pulse, followed by a robust 10-second N₂ purge.

-

Validation Mechanism: Conduct Quadrupole Mass Spectrometry (QMS) on the reactor exhaust line. During the O₃ pulse, you must observe distinct m/z peaks at 44 (CO₂) and 16 (CH₄)[4]. The complete decay of these peaks back to baseline during the N₂ purge mathematically validates that all organic ligands have been combusted and removed. If peaks remain, extend your purge time until the baseline is restored.

Step 4: Post-Deposition Surface Verification

-

Action: Transfer the sample to an X-ray Photoelectron Spectrometer (XPS).

-

Validation Mechanism: Analyze the C 1s core level spectrum. Adsorbed adventitious carbon will appear at 284.8 eV, whereas detrimental metal carbides manifest around 283.0 eV[3]. An integrated C 1s total atomic percentage of < 2% validates the success of the combustion protocol.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 3. Atomic Layer Deposition of Ultrathin La2O3/Al2O3 Nanolaminates on MoS2 with Ultraviolet Ozone Treatment | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing Lanthanum(III) Acetylacetonate Solutions

Welcome to the Advanced Precursor Support Center. This resource is engineered for research scientists, chemical vapor deposition (CVD) engineers, and drug development professionals dealing with the instability of Lanthanum(III) acetylacetonate—

As a Senior Application Scientist, I have structured this guide to move beyond surface-level symptoms. We will diagnose the core chemical causality behind precursor degradation, provide self-validating workflows for stabilization, and offer field-proven troubleshooting techniques.

The Causality of Degradation

Before troubleshooting, it is critical to understand why

The central

Once water coordinates, nucleophilic attack on the metal-ligand bond initiates hydrolysis. The acetylacetonate ligands are displaced, leading to the formation of insoluble lanthanum hydroxycarbonates (such as

Mechanistic pathway of Lanthanum(III) acetylacetonate degradation via moisture-induced hydrolysis.

Quantitative Matrix for Stabilizer Selection

To prevent the pathway described above, we must actively defend the coordination sphere. The data below summarizes the efficacy of different chemical strategies for stabilizing 0.1 M

Table 1: Shelf-life Kinetics and Stabilizer Comparison

| Additive / Stabilizer | Concentration (mol % vs La) | Mechanism of Action | Projected Solution Shelf-Life (at 4°C) |

| None (Control) | 0% | Unprotected coordination vacancies. | < 72 hours (cloud point reached) |

| Excess 2,4-Pentanedione | 5.0% | Drives equilibrium left via common-ligand effect; suppresses ligand dissociation. | 3 - 4 weeks |

| 1,10-Phenanthroline | 1.0 - 2.0% | Acts as a neutral bidentate base to firmly occupy the 7th and 8th coordination sites[3]. | 3 - 6 months |

| Triethylamine (TEA) | 1.5% | Acts as an acid scavenger; prevents autocatalytic acid-driven hydrolysis. | 1 - 2 weeks |

Troubleshooting Guide & Case Studies

Q1: My

Q2: We are attempting to use

Q3: How do I know if the "anhydrous" powder I purchased is actually anhydrous before I make my solution?

Analysis: Commercial

Validated Step-by-Step Protocol: Preparation of Ultra-Stable Solutions

This protocol utilizes a "Self-Validating System." Every critical phase contains an analytical check to ensure the operator does not proceed with compromised materials.

Phase 1: Solvent Preparation

-

Drying: Pass the target aprotic solvent (e.g., Toluene) through an activated alumina column, then store over freshly activated 3Å molecular sieves for 48 hours.

-

Degassing: Subject the solvent to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen and

.-

Self-Validation Check: Measure solvent water content using Karl Fischer titration. Do not proceed if water content is >10 ppm.

-

Phase 2: Dissolution and Stabilization

-

Inert Transfer: Inside an Argon-filled glovebox, weigh the anhydrous

powder. -

Dissolution: Slowly add the degassed solvent while stirring.

-

Coordination Shielding: Add 1.5 mol% of anhydrous 1,10-phenanthroline (relative to Lanthanum) to the mixture. Stir until fully homogenous.

Phase 3: Validation and Aliquoting

-